molecular formula C9H8Br2N2O B13935774 2-Amino-7-bromoquinolin-3-ol hydrobromide

2-Amino-7-bromoquinolin-3-ol hydrobromide

Cat. No.: B13935774
M. Wt: 319.98 g/mol
InChI Key: XUFRVXQLYDRQEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromoquinolin-3-ol hydrobromide typically involves the bromination of 2-aminoquinolin-3-ol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the quinoline ring. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The process is optimized to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromoquinolin-3-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.

    Substitution: The bromine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides or other oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-7-bromoquinolin-3-ol hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-bromoquinolin-3-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinolin-3-ol: Lacks the bromine atom at the 7-position.

    7-Bromoquinolin-3-ol: Lacks the amino group at the 2-position.

    2-Amino-7-chloroquinolin-3-ol: Has a chlorine atom instead of a bromine atom at the 7-position.

Uniqueness

2-Amino-7-bromoquinolin-3-ol hydrobromide is unique due to the presence of both the amino group at the 2-position and the bromine atom at the 7-position. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C9H8Br2N2O

Molecular Weight

319.98 g/mol

IUPAC Name

2-amino-7-bromoquinolin-3-ol;hydrobromide

InChI

InChI=1S/C9H7BrN2O.BrH/c10-6-2-1-5-3-8(13)9(11)12-7(5)4-6;/h1-4,13H,(H2,11,12);1H

InChI Key

XUFRVXQLYDRQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)O)N)Br.Br

Origin of Product

United States

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